N-Nitrophthalamide
Overview
Description
N-Nitrophthalamide is an organic compound with the molecular formula C8H4N2O4. It is a derivative of phthalimide, where a nitro group is introduced into the aromatic ring. This compound is known for its yellow crystalline appearance and has various applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrophthalamide can be synthesized through the nitration of phthalimide. The process involves the following steps:
Nitration Reaction: Phthalimide is treated with a mixture of concentrated sulfuric acid and fuming nitric acid.
Isolation and Purification: The reaction mixture is poured into ice water to precipitate the crude product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: N-Nitrophthalamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: this compound can be hydrolyzed to form phthalic acid derivatives under acidic or basic conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments.
Major Products:
Reduction: N-Aminophthalamide.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Hydrolysis: Phthalic acid derivatives.
Scientific Research Applications
N-Nitrophthalamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of N-Nitrophthalamide involves its interaction with various molecular targets and pathways:
Reduction Reactions: The nitro group is reduced to an amino group, which can further participate in biochemical processes.
Substitution Reactions: The nitro group can be replaced by nucleophiles, leading to the formation of new compounds with distinct properties.
Comparison with Similar Compounds
N-Nitrophthalamide can be compared with other nitrophthalimide derivatives:
3-Nitrophthalimide: Similar in structure but with the nitro group at a different position on the aromatic ring. It exhibits different reactivity and applications.
4-Nitrophthalimide: Another isomer with distinct properties and uses in organic synthesis and industrial applications.
N-Methyl-4-nitrophthalimide: A methylated derivative with unique chemical and physical properties, used in the synthesis of polyimides.
Uniqueness: this compound’s unique position of the nitro group and its reactivity make it a valuable compound in various chemical processes and research applications. Its ability to undergo multiple types of reactions and form diverse products highlights its versatility.
Properties
IUPAC Name |
2-nitroisoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-5-3-1-2-4-6(5)8(12)9(7)10(13)14/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLDLZVPEFRPLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201526 | |
Record name | N-Nitrophthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-97-0 | |
Record name | N-Nitrophthalamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-NITROPHTHALIMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Nitrophthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Nitrophthalamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF5552692C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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